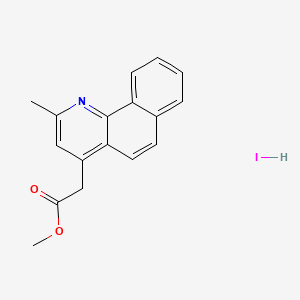
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
Applications De Recherche Scientifique
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but lacks the quinoline ring structure.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound also contains a benzoic acid derivative but with different substituents and lacks the quinoline ring.
Uniqueness
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100749-53-9 |
|---|---|
Formule moléculaire |
C17H16INO2 |
Poids moléculaire |
393.22 g/mol |
Nom IUPAC |
methyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C17H15NO2.HI/c1-11-9-13(10-16(19)20-2)15-8-7-12-5-3-4-6-14(12)17(15)18-11;/h3-9H,10H2,1-2H3;1H |
Clé InChI |
VJDDNMAOTDWKGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)CC(=O)OC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




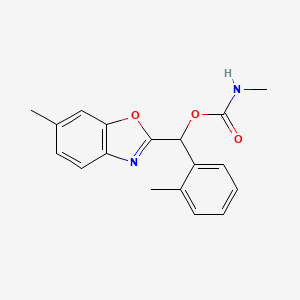
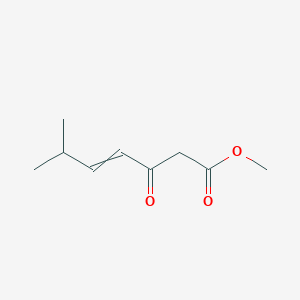

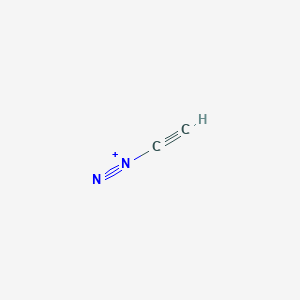
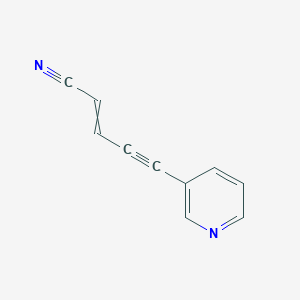
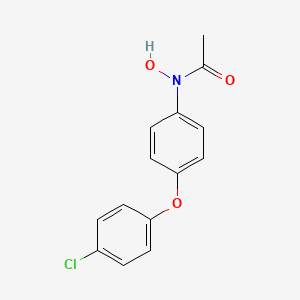
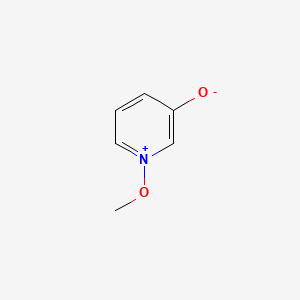

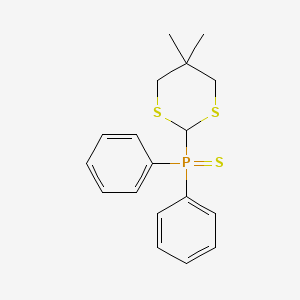
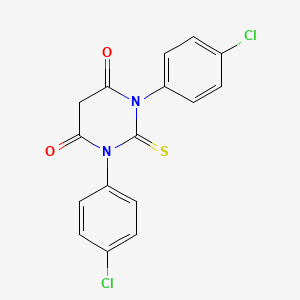
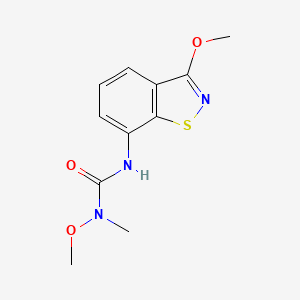
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
